

Spectroscopic Profile of Ethyl 3-nitropropanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-nitropropanoate

Cat. No.: B1247394

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical whitepaper provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **Ethyl 3-nitropropanoate** (CAS No: 3590-37-2), a versatile building block in organic synthesis.

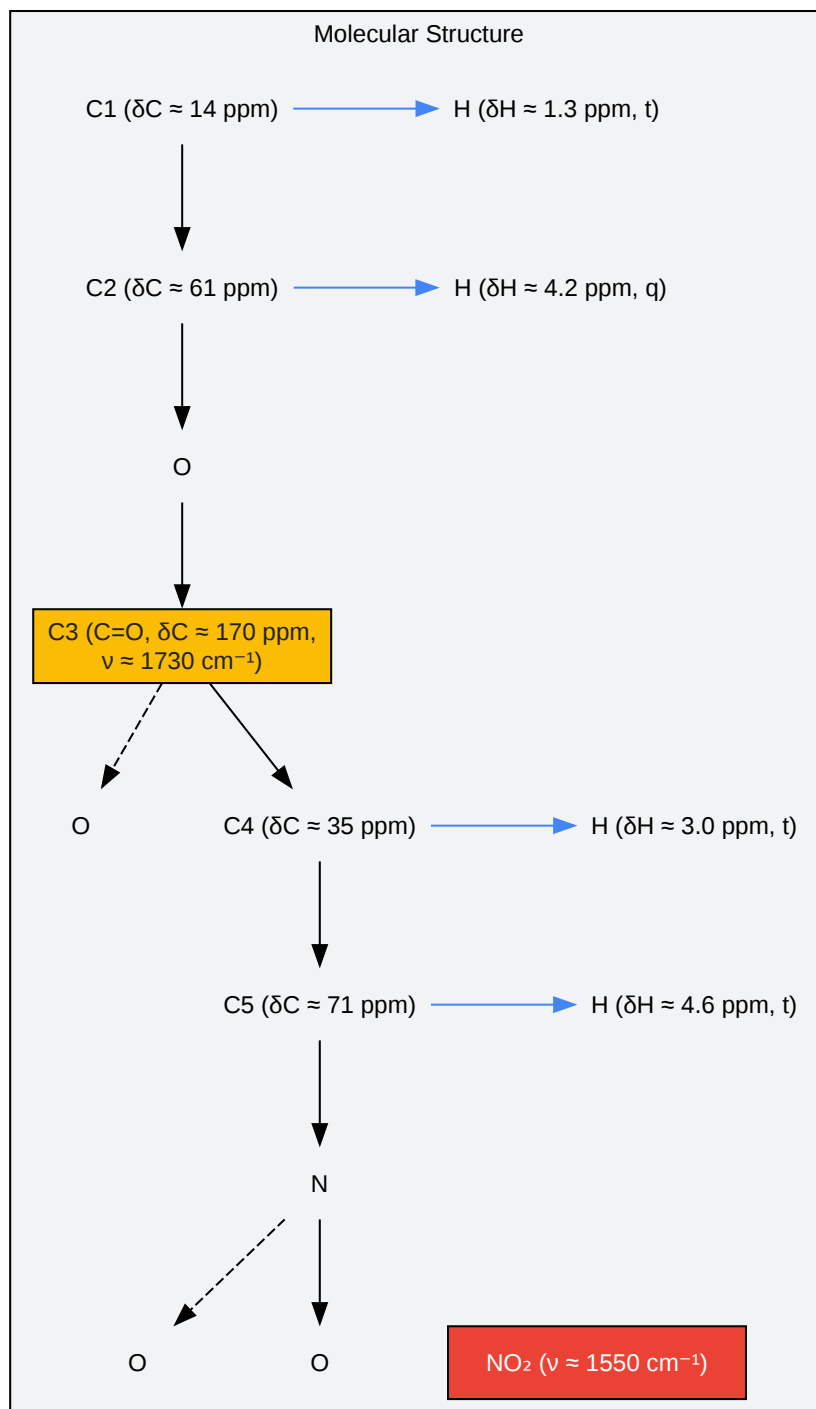
This guide presents a comprehensive summary of available spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the molecule's structure and its key spectroscopic correlations. All quantitative data is organized into structured tables for clarity and ease of comparison.

Molecular Structure and Spectroscopic Correlation

Ethyl 3-nitropropanoate possesses a straightforward aliphatic structure with key functional groups—an ethyl ester and a nitro group—that give rise to characteristic signals in NMR and IR spectroscopy. The structural formula is $C_5H_9NO_4$.

A visual representation of the molecular structure and the correlation of its atoms to the expected spectroscopic signals is provided below.

Ethyl 3-nitropropanoate Structure and Spectroscopic Correlation

[Click to download full resolution via product page](#)Caption: Molecular structure of **Ethyl 3-nitropropanoate** with key NMR and IR correlations.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

^1H NMR Data

The proton NMR spectrum of **Ethyl 3-nitropropanoate** is characterized by four distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~1.3	Triplet (t)	3H	-O-CH ₂ -CH ₃
~4.2	Quartet (q)	2H	-O-CH ₂ -CH ₃
~3.0	Triplet (t)	2H	O=C-CH ₂ -CH ₂ -NO ₂
~4.6	Triplet (t)	2H	O=C-CH ₂ -CH ₂ -NO ₂

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency used.

^{13}C NMR Data

The carbon NMR spectrum provides information on the different carbon atoms in the molecule.

Chemical Shift (δ) (ppm)	Assignment
~14	-O-CH ₂ -CH ₃
~61	-O-CH ₂ -CH ₃
~35	O=C-CH ₂ -CH ₂ -NO ₂
~71	O=C-CH ₂ -CH ₂ -NO ₂
~170	C=O

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1730	Strong	C=O stretch (Ester)
~1550	Strong	N-O asymmetric stretch (Nitro group)
~1370	Medium	N-O symmetric stretch (Nitro group)
~1200-1000	Strong	C-O stretch (Ester)
~2980-2850	Medium	C-H stretch (Aliphatic)

Experimental Protocols

The following are general experimental protocols for obtaining NMR and IR spectra. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of **Ethyl 3-nitropropanoate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Cap the NMR tube and gently invert to ensure a homogenous solution.

Data Acquisition:

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

- ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Process the data with an appropriate software, including Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters: pulse angle of $30\text{-}45^\circ$, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
 - A larger number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

- Place one or two drops of neat **Ethyl 3-nitropropanoate** onto the surface of a salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top and gently rotate to create a thin film of the liquid between the plates.
- Mount the salt plates in the sample holder of the IR spectrometer.

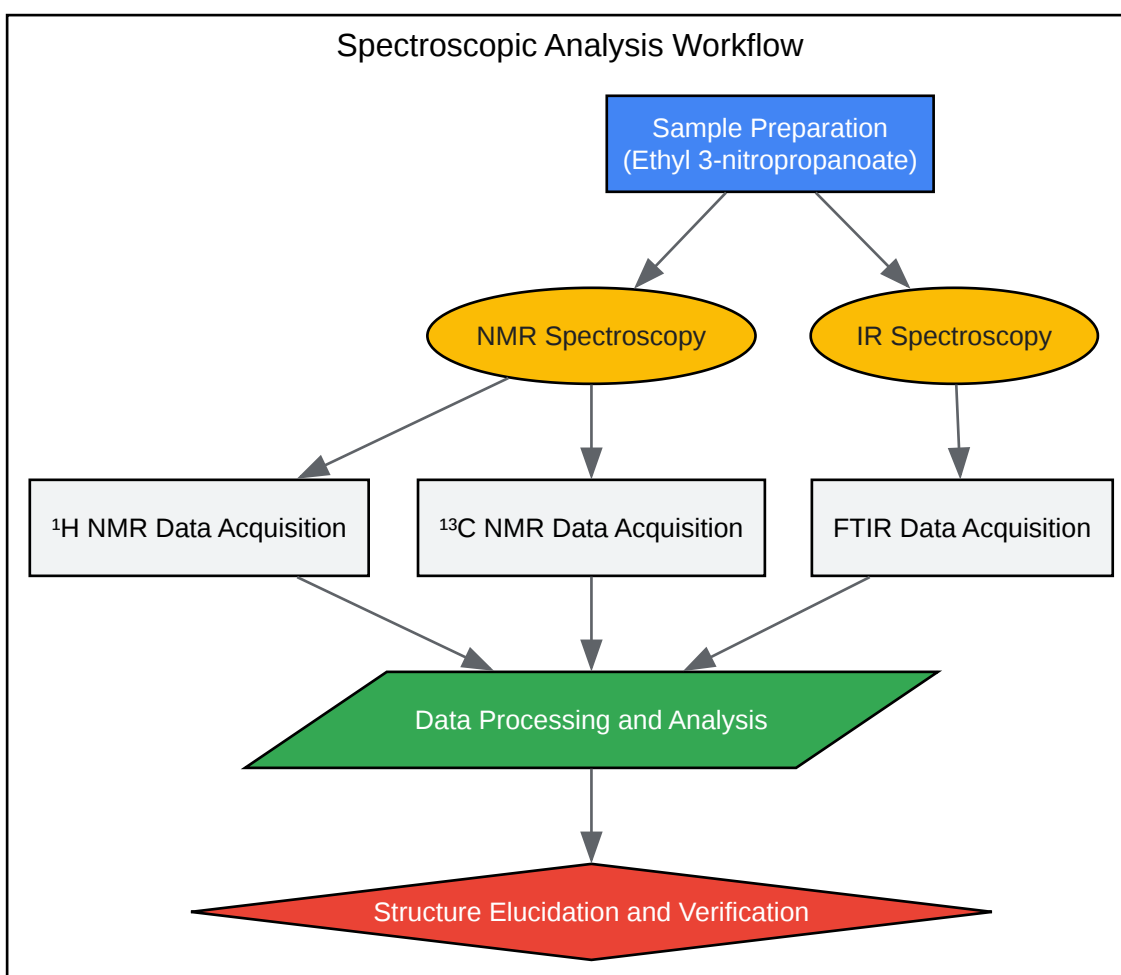
Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Procedure:
 - Record a background spectrum of the empty sample compartment.

- Place the sample holder with the prepared salt plates into the spectrometer.
- Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}).
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data follows a logical workflow, from sample preparation to final data analysis and structure confirmation.



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